molecular formula C12H8BrClO2 B12894631 2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one CAS No. 39170-34-8

2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one

Cat. No.: B12894631
CAS No.: 39170-34-8
M. Wt: 299.55 g/mol
InChI Key: SLQUUKHUMCEXML-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom, a chlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone typically involves the bromination of 1-(5-(4-chlorophenyl)furan-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanol.

    Oxidation: Formation of furanone derivatives.

Scientific Research Applications

2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone involves its interaction with biological targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(5-(2,4-dichlorophenyl)furan-2-yl)ethanone
  • 2-Bromo-1-(5-(4-fluorophenyl)furan-2-yl)ethanone
  • 2-Bromo-1-(5-(4-methylphenyl)furan-2-yl)ethanone

Uniqueness

2-Bromo-1-(5-(4-chlorophenyl)furan-2-yl)ethanone is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

39170-34-8

Molecular Formula

C12H8BrClO2

Molecular Weight

299.55 g/mol

IUPAC Name

2-bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H8BrClO2/c13-7-10(15)12-6-5-11(16-12)8-1-3-9(14)4-2-8/h1-6H,7H2

InChI Key

SLQUUKHUMCEXML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)CBr)Cl

Origin of Product

United States

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